molecular formula C17H21N3O8S B14859181 1-{[4-(2-Carboxy-1-pyrrolidinyl)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid

1-{[4-(2-Carboxy-1-pyrrolidinyl)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid

Cat. No.: B14859181
M. Wt: 427.4 g/mol
InChI Key: TUGJYMVTVLKNPH-UHFFFAOYSA-N
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Description

1-[4-(2-Carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a nitro group, and a sulfonyl group

Preparation Methods

The synthesis of 1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group onto the aromatic ring.

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents under basic conditions.

    Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the sulfonylated aromatic compound under suitable conditions to form the target molecule.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Hydrolysis: The carboxylic acid groups can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylate salts.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring contributes to the overall binding affinity and specificity by providing a rigid scaffold that fits well into the target’s binding pocket .

Comparison with Similar Compounds

Similar compounds to 1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid include:

    Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure but differ in functional groups and overall activity.

    Sulfonylated Aromatics: Compounds with sulfonyl groups attached to aromatic rings, such as sulfonamides, exhibit similar chemical reactivity but may have different biological activities.

    Nitroaromatics: Nitrobenzene derivatives share the nitro group but differ in their overall structure and applications.

The uniqueness of 1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid lies in its combination of these functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H21N3O8S

Molecular Weight

427.4 g/mol

IUPAC Name

1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C17H21N3O8S/c21-16(22)11-5-8-18(9-6-11)29(27,28)12-3-4-13(15(10-12)20(25)26)19-7-1-2-14(19)17(23)24/h3-4,10-11,14H,1-2,5-9H2,(H,21,22)(H,23,24)

InChI Key

TUGJYMVTVLKNPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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